2-(1,1-Difluoroethyl)-3-methylpyrazine
Description
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Properties
IUPAC Name |
2-(1,1-difluoroethyl)-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAANCFJYPUAOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Executive Summary
2-(1,1-Difluoroethyl)-3-methylpyrazine is a specialized fluorinated heterocycle emerging at the intersection of flavor chemistry and medicinal chemistry. Structurally, it is the gem-difluorinated analog of 2-ethyl-3-methylpyrazine , a high-volume flavoring agent known for its nutty, roasted profile.
In drug discovery, this molecule represents a strategic bioisostere . The replacement of the ethyl group's benzylic methylene (
Chemical Structure & Electronic Properties[1][2]
Structural Analysis
The molecule consists of a pyrazine ring substituted at the 2- and 3-positions.[1][2]
-
Core Scaffold: 1,4-Diazine (Pyrazine).
-
Position 2: 1,1-Difluoroethyl group (
).[2][3][4] -
Position 3: Methyl group (
).[1]
Electronic Effects of Gem-Difluorination
The introduction of the gem-difluoro group creates a distinct electronic environment compared to the parent ethyl analog:
-
Inductive Effect (
): The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect. This pulls electron density away from the pyrazine ring, significantly lowering the of the ring nitrogens. Consequently, 2-(1,1-difluoroethyl)-3-methylpyrazine is far less basic than 2-ethyl-3-methylpyrazine. -
Conformational Bias: The "gauche effect" and the larger van der Waals radius of fluorine (1.47 Å) vs. hydrogen (1.20 Å) often lock the side chain into specific conformations, potentially altering binding affinity to protein targets.
-
Lipophilicity Modulation: While fluorine is polar, the C-F bond is non-polarizable. Replacing C-H with C-F typically increases lipophilicity (
) due to the high hydrophobicity of the fluorocarbon surface area.
Synthesis & Manufacturing Protocols
Since this compound is not a bulk commodity, it is synthesized via deoxyfluorination of the corresponding ketone. The precursor, 2-acetyl-3-methylpyrazine , is a widely available flavor ingredient (FEMA 3964), making this route economically viable.
Retrosynthetic Analysis
The most robust pathway involves the conversion of a carbonyl oxygen to a gem-difluoride using nucleophilic fluorinating agents.
-
Starting Material: 2-Acetyl-3-methylpyrazine (CAS: 23787-80-6).[5]
-
Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) is preferred over DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and safety profile.[6]
Experimental Protocol (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.
Reagents:
-
2-Acetyl-3-methylpyrazine (1.0 eq)
-
Deoxo-Fluor® (1.5 – 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated
solution
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2-acetyl-3-methylpyrazine (10 mmol) and dissolve in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Deoxo-Fluor® (15 mmol) dropwise via syringe under nitrogen flow. Caution: Reaction is exothermic.[6]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion via TLC or GC-MS (Target MW: 158).
-
Troubleshooting: If conversion is incomplete, heat to reflux (40°C) for 4 hours.
-
-
Quenching: Cool the mixture back to 0°C. Slowly quench by adding saturated
solution. Warning: Vigorous evolution. -
Workup: Extract the aqueous layer with DCM (
). Combine organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 80:20).
Caption: Nucleophilic deoxyfluorination pathway converting the acetyl ketone to the gem-difluoro moiety.
Physicochemical Profile
The following data compares the target molecule with its non-fluorinated parent, highlighting the "Fluorine Effect."
| Property | 2-Ethyl-3-methylpyrazine (Parent) | 2-(1,1-Difluoroethyl)-3-methylpyrazine (Target) | Impact of Fluorination |
| CAS Number | 15707-23-0 | 111781-49-8 | N/A |
| Molecular Formula | +2F, -2H | ||
| Molecular Weight | 122.17 g/mol | 158.15 g/mol | Increased mass |
| Boiling Point | 172°C | ~160–165°C (Predicted) | Reduced intermolecular forces (lower polarizability of F) |
| LogP (Lipophilicity) | 1.07 | 1.62 (Predicted) | Increased (Improved membrane permeability) |
| H-Bond Acceptors | 2 | 2 (Weaker) | Pyrazine N basicity reduced |
| Metabolic Stability | Low (Benzylic oxidation) | High (Oxidation blocked) | Critical for drug design |
Applications in Drug Discovery (Bioisosterism)[1][10][11][12][13][14]
The primary utility of 2-(1,1-difluoroethyl)-3-methylpyrazine is as a metabolically stable building block .
Blocking Metabolic Soft Spots
In the parent compound (2-ethyl-3-methylpyrazine), the benzylic carbon (the
Replacing these hydrogen atoms with fluorine renders the carbon atom inert to oxidative attack because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and the fluorine atom cannot be abstracted by the heme-iron-oxo species of CYP450.
Pathway Visualization: Metabolic Fate
Caption: Comparison of metabolic stability. The difluoroethyl group prevents the hydroxylation that degrades the ethyl analog.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
- NMR: This is the definitive test. Expect a quartet (due to coupling with the adjacent methyl protons) around -85 to -95 ppm .
-
NMR:
-
The methyl group within the difluoroethyl chain (
) will appear as a triplet (due to coupling with two F atoms) in the range of 1.8 – 2.2 ppm with a coupling constant . -
The pyrazine ring methyl (
) will appear as a singlet around 2.5 – 2.6 ppm . -
Ring protons will show characteristic heteroaromatic shifts (8.0 – 8.5 ppm).
-
-
GC-MS: Look for the molecular ion peak
at 158 m/z . A characteristic loss of a methyl radical ( ) may be observed, but the (loss of HF) is less common due to the strength of the C-F bond.
Safety & Handling
-
Hazards: Like most low-molecular-weight pyrazines, this compound is likely an irritant to eyes, respiratory system, and skin.
-
Volatility: It is a volatile liquid. Handle in a fume hood to avoid inhalation.[6]
-
Reactivity: While the C-F bond is stable, the pyrazine ring can be susceptible to nucleophilic attack if activated. Store away from strong oxidizing agents.
References
-
Synthesis via Deoxo-Fluor
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
-
Gem-Difluoroethyl as Bioisostere
-
Hu, J., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 28(19). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
Parent Compound Data (2-Acetyl-3-methylpyrazine)
-
PubChem Compound Summary for CID 32093, 2-Acetyl-3-methylpyrazine. Link
-
Sources
- 1. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1007870-02-1,N-Methylpyrrolidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 4. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 5. 2-Acetyl-3-methylpyrazine = 98 , FG 23787-80-6 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Safety and Handling Guide for 2-(1,1-Difluoroethyl)-3-methylpyrazine: An In-depth Technical Resource for Researchers
Disclaimer: As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) for 2-(1,1-Difluoroethyl)-3-methylpyrazine (CAS No. 1171916-84-9) has not been identified. The following information is therefore a scientifically informed projection based on the known properties of the pyrazine heterocyclic core and the influence of the 1,1-difluoroethyl substituent. This guide is intended to provide a robust safety framework for laboratory professionals by applying established principles of chemical safety and data from structurally analogous compounds. Researchers must exercise professional judgment and adhere to all institutional and regulatory safety protocols.
Introduction: Navigating the Safety Profile of a Novel Fluorinated Pyrazine
2-(1,1-Difluoroethyl)-3-methylpyrazine is a heterocyclic compound of interest to researchers in fields such as medicinal chemistry and materials science. The introduction of a difluoroethyl group to the pyrazine scaffold can significantly alter its biological and physical properties. Pyrazines are known for their presence in flavor and fragrance chemistry and their utility as building blocks in pharmaceutical synthesis.[1][2] The incorporation of fluorine is a common strategy in drug development to enhance metabolic stability and bioavailability.[3]
This guide provides a comprehensive overview of the anticipated hazards, safe handling protocols, and emergency procedures for 2-(1,1-Difluoroethyl)-3-methylpyrazine. By dissecting the contributions of its structural components, we can construct a proactive safety model to ensure the well-being of laboratory personnel.
Anticipated Hazard Profile and Classification
The hazard profile of 2-(1,1-Difluoroethyl)-3-methylpyrazine can be inferred from related pyrazine compounds and fluorinated hydrocarbons. Pyrazines such as 2-ethyl-3-methylpyrazine are often classified as flammable liquids and harmful if swallowed.[4][5] The 1,1-difluoroethane component is an extremely flammable gas that can pose cardiovascular risks at high concentrations.[3]
Based on these analogs, a preliminary, unevaluated GHS classification is proposed below.
Anticipated GHS Classification:
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)
-
Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)
Caption: Anticipated GHS hazard pictograms for 2-(1,1-Difluoroethyl)-3-methylpyrazine.
Physicochemical Properties and Safety Implications
While experimental data for 2-(1,1-Difluoroethyl)-3-methylpyrazine is scarce, we can assemble a profile based on its chemical structure and related compounds.
| Property | Value/Prediction | Safety Implication |
| Molecular Formula | C₇H₈F₂N₂ | - |
| Molecular Weight | 158.15 g/mol | - |
| Appearance | Colorless to pale yellow liquid (predicted) | Visual confirmation of purity. |
| Odor | Nutty, roasted, or chemical odor (predicted) | Odor is not a reliable indicator of hazardous concentrations. |
| Boiling Point | Predicted to be higher than 2-ethyl-3-methylpyrazine (57°C @ 10 mmHg) due to increased molecular weight and polarity.[6] | Indicates volatility and potential for vapor accumulation. |
| Flash Point | Predicted to be in the flammable range (e.g., < 60°C), similar to related pyrazines.[7] | Requires careful handling away from ignition sources. |
| Solubility | Likely soluble in organic solvents. | Informs choice of solvents for reactions and cleaning. |
The predicted flammability necessitates the use of intrinsically safe equipment and storage in a designated flammable liquids cabinet. The volatility, while not precisely known, warrants handling in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of potentially harmful vapors.
Inferred Toxicological Profile
The toxicological properties are a composite of the pyrazine core's known effects and the potential hazards associated with the difluoroethyl moiety.
-
Acute Toxicity: Related pyrazines exhibit moderate acute oral toxicity. For instance, 2-ethyl-3-methylpyrazine has a reported oral LD50 of 600 mg/kg in rats.[5] Ingestion of 2-(1,1-Difluoroethyl)-3-methylpyrazine may lead to nausea, vomiting, and other systemic effects. Inhalation of high concentrations of vapors could cause dizziness, headache, and respiratory irritation.[8]
-
Irritation and Sensitization: Many pyrazine derivatives are known to be irritating to the skin, eyes, and respiratory system.[9][10] Direct contact should be avoided. While data on sensitization is unavailable, it is prudent to assume that repeated skin contact could lead to allergic reactions.
-
Hazards of the Difluoroethyl Group: A significant concern with fluorinated compounds is their behavior under high heat. Thermal decomposition can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas.[11] This is a critical consideration for fire scenarios and high-temperature reactions.
-
Chronic Toxicity and Genotoxicity: Safety assessments of structurally similar compounds like 2-ethyl-3-methylpyrazine have not indicated genotoxic potential.[12] However, in the absence of specific data, prolonged or repeated exposure should be minimized.
Safe Handling and Storage Protocols
A rigorous and cautious approach to handling is essential. The following protocols are based on best practices for managing flammable and potentially toxic research chemicals.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat is recommended. Ensure clothing fully covers the skin.
-
Respiratory Protection: All handling of the liquid should be performed in a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
Caption: A generalized workflow for the safe handling of 2-(1,1-Difluoroethyl)-3-methylpyrazine.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store in a designated flammable liquids cabinet.
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[13]
Emergency Procedures
Rapid and appropriate responses to emergencies can significantly mitigate harm.
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Fire-Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct water jet, as it may spread the fire.[4]
-
Specific Hazards: The container may explode in a fire. Vapors are heavier than air and may travel to an ignition source. Crucially, combustion may produce highly toxic hydrogen fluoride and carbon oxides. [11][14]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.
Caption: Decision-making flowchart for emergency response.
Disposal Considerations
As a halogenated organic compound, 2-(1,1-Difluoroethyl)-3-methylpyrazine must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Do Not Dispose in Drains: This compound should never be disposed of down the sink.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, which will use a licensed hazardous waste disposal company.[5]
Conclusion
While awaiting a specific Safety Data Sheet for 2-(1,1-Difluoroethyl)-3-methylpyrazine, a cautious and informed approach based on the known hazards of its constituent parts—the pyrazine ring and the difluoroethyl group—is paramount. Researchers should treat this compound as a flammable liquid that is harmful if swallowed and is a potential irritant. The risk of releasing hydrogen fluoride upon thermal decomposition is a significant hazard that must be managed. By adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, scientists can work with this novel compound while upholding the highest standards of laboratory safety.
References
-
PubChem. (n.d.). 2-Ethyl-3-methylpyrazine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 2-ETHYL-3-METHYLPYRAZINE. FEMA. Retrieved February 14, 2026, from [Link]
-
ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0). Retrieved February 14, 2026, from [Link]
-
Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved February 14, 2026, from [Link]
-
CPAchem. (n.d.). Safety data sheet - 2-Ethyl-3-methylpyrazine. Retrieved February 14, 2026, from [Link]
-
Ventos. (n.d.). 2-ETHYL-3-METHYLPYRAZINE. Retrieved February 14, 2026, from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 182, 115049.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,1-Difluoroethane. Retrieved February 14, 2026, from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet - 2-Ethyl-3-Methyl Pyrazine synthetic. Retrieved February 14, 2026, from [Link]
- Smith, R. L., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.
-
Elan Chemical. (2018, July 30). Safety Data Sheet - 2 METHYL THIO 3 METHYL PYRAZINE. Retrieved February 14, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,1,1,2-Tetrachloro-2,2-Difluoroethane. Retrieved February 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - 1,1-Difluoroethane CAS 75-37-6. Retrieved February 14, 2026, from [Link]
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 8. nj.gov [nj.gov]
- 9. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]
- 10. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 11. nj.gov [nj.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. fishersci.com [fishersci.com]
- 14. elan-chemical.com [elan-chemical.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(1,1-Difluoroethyl)-3-methylpyrazine as a Flavor Ingredient
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of 2-(1,1-Difluoroethyl)-3-methylpyrazine as a novel flavor ingredient. Pyrazines are a well-established class of heterocyclic aromatic compounds, pivotal to the desirable roasted, nutty, and savory notes in a vast array of thermally processed foods.[1] The introduction of fluorine into an alkylpyrazine structure, as in 2-(1,1-Difluoroethyl)-3-methylpyrazine, represents an innovative approach to flavor chemistry, potentially offering unique sensory characteristics and enhanced stability. Due to the novelty of this specific compound, publicly available data on its regulatory status and detailed sensory profile are limited. Therefore, this guide establishes a framework for its evaluation and use by leveraging established methodologies for structurally similar, well-documented alkylpyrazines, particularly its non-fluorinated analog, 2-ethyl-3-methylpyrazine. We present detailed protocols for analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS), comprehensive sensory evaluation, and a discussion on safety and regulatory considerations.
Introduction to 2-(1,1-Difluoroethyl)-3-methylpyrazine
Alkylpyrazines are key aroma compounds formed predominantly through the Maillard reaction and Strecker degradation during the heating of foodstuffs.[2] Their low odor thresholds mean they can significantly impact the flavor profile of products like coffee, cocoa, baked goods, and roasted nuts, even at parts-per-billion concentrations.[3]
2-(1,1-Difluoroethyl)-3-methylpyrazine is a synthetic pyrazine derivative. The substitution of hydrogen atoms with fluorine on the ethyl side chain is a critical modification. In medicinal chemistry, fluorination is often employed to enhance metabolic stability, binding affinity, and bioavailability.[4] In flavor science, this modification can be hypothesized to alter both the organoleptic properties (odor and taste) and the volatility and stability of the molecule. This guide provides the necessary protocols to characterize these properties and safely explore the applications of this novel ingredient.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental for its effective handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 2-(1,1-Difluoroethyl)-3-methylpyrazine | - |
| Synonyms | Pyrazine, 2-(1,1-difluoroethyl)-3-methyl- | Chemical Supplier Data |
| CAS Number | 1171916-84-9 | Chemical Supplier Data |
| Molecular Formula | C₇H₈F₂N₂ | Chemical Supplier Data |
| Molecular Weight | 158.15 g/mol | Chemical Supplier Data |
| Boiling Point | Estimated to be similar to or slightly higher than analogous alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine, ~173°C). Precise value requires experimental determination. | Analogy |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Analogy |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, propylene glycol) and sparingly soluble in water. | Analogy |
Sensory Profile and Organoleptic Evaluation
The sensory profile of 2-(1,1-Difluoroethyl)-3-methylpyrazine has not been formally published. However, based on its structural similarity to other 2-alkyl-3-methylpyrazines, a profile in the nutty, roasted, and earthy family can be anticipated. The difluoro- group may introduce unique metallic, green, or cooling nuances. Its non-fluorinated analog, 2-ethyl-3-methylpyrazine (FEMA No. 3155), is described as having potato, burnt nutty, roasted, cereal, and earthy notes.[3]
Rigorous sensory evaluation is required to formally characterize its profile and determine its detection threshold.
Protocol 3.1: Sensory Panel Evaluation for Flavor Profile Characterization
This protocol outlines a method for descriptive sensory analysis to build a comprehensive flavor and aroma profile.[5][6]
Objective: To identify and quantify the sensory attributes of 2-(1,1-Difluoroethyl)-3-methylpyrazine.
Materials:
-
2-(1,1-Difluoroethyl)-3-methylpyrazine (high purity, >98%)
-
Odorless solvent (e.g., propylene glycol, deodorized mineral oil)
-
Deionized, odor-free water
-
Glass sniffing strips (blotters)
-
Coded, sealed sample cups
-
Trained sensory panel (8-12 members)
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) solution of the pyrazine in propylene glycol. Subsequent serial dilutions (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm) in deionized water should be prepared fresh.
-
Panelist Training: Familiarize the panel with common pyrazine descriptors (e.g., nutty, roasted, cocoa, earthy, potato, green) using known reference standards (e.g., 2,5-dimethylpyrazine, 2-ethyl-3-methylpyrazine).
-
Aroma Evaluation:
-
Dip sniffing strips into each dilution for 2 seconds to a depth of 1 cm.
-
Present the coded strips to panelists in a randomized order in a well-ventilated, odor-free environment.
-
Panelists will record all perceived aroma characteristics and their intensity on a standardized scale (e.g., a 15-cm line scale from "not perceived" to "very strong").
-
-
Flavor Evaluation (in aqueous solution):
-
Present panelists with coded, sealed cups containing 20 mL of each dilution. A cup with plain deionized water should be included as a control.
-
Panelists will taste the samples, expectorating after each one. They should rinse with deionized water between samples.
-
Panelists will record all perceived taste and retronasal aroma characteristics and their intensities.
-
-
Data Analysis:
-
Collect and compile the intensity scores for each attribute from all panelists.
-
Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to identify significant attributes at different concentrations.
-
Generate a spider web plot or flavor profile diagram to visualize the sensory characteristics of the compound.
-
Analytical Methodologies for Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile flavor compounds like pyrazines due to its high sensitivity and selectivity.[7][8] Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique as it is solvent-free and concentrates volatile analytes from the sample matrix.[1][4]
Protocol 4.1: Quantification in a Food Matrix using HS-SPME-GC-MS
This protocol provides a robust method for quantifying 2-(1,1-Difluoroethyl)-3-methylpyrazine in a model food system, such as a beverage or a powdered mix.[7]
Objective: To accurately determine the concentration of 2-(1,1-Difluoroethyl)-3-methylpyrazine in a food product.
Instrumentation & Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
HS-SPME Autosampler
-
SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Analytical balance, vortex mixer, and centrifuge
-
Internal Standard (IS): A deuterated pyrazine or a structurally similar pyrazine not present in the sample (e.g., 2-methoxy-3-isopropylpyrazine).
GC-MS Parameters (Example):
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides good separation for a wide range of volatile compounds.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 8 °C/min, hold 5 min | Separates volatile compounds based on boiling point. |
| MS Source Temp. | 230 °C | Maintains analytes in the gas phase within the ion source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring specific ions. |
| Target Ions | To be determined experimentally. Likely ions: Molecular ion (m/z 158), and key fragment ions. | SIM mode requires pre-determination of characteristic ions for the target analyte and internal standard. |
Procedure:
-
Internal Standard & Calibration Curve Preparation:
-
Prepare a stock solution of 2-(1,1-Difluoroethyl)-3-methylpyrazine and the chosen Internal Standard (IS) in ethanol.
-
Create a series of calibration standards in the target food matrix (or a similar blank matrix) by spiking known amounts of the pyrazine stock solution.
-
Add a constant, known amount of the IS stock solution to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add the same constant amount of IS as used in the calibration standards.
-
If the matrix is solid or viscous, add 5 mL of deionized water and a salt (e.g., 1 g NaCl) to improve analyte partitioning into the headspace.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60 °C for 15 minutes with agitation to facilitate equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes at 60 °C.
-
-
GC-MS Analysis:
-
The autosampler automatically retracts the fiber and injects it into the GC inlet for thermal desorption (e.g., at 250 °C for 5 minutes).
-
Start the GC-MS data acquisition.
-
-
Data Processing:
-
Integrate the peak areas for the target analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Plot a calibration curve of the peak area ratio versus concentration for the standards.
-
Determine the concentration of the analyte in the unknown sample using the regression equation from the calibration curve.
-
Applications in Food Systems
Based on the expected sensory profile, 2-(1,1-Difluoroethyl)-3-methylpyrazine could be a valuable ingredient for enhancing or imparting roasted, nutty, and savory notes in a variety of food products. Potential applications include:
-
Savory Snacks: Enhancing the baked or roasted character of potato chips, crackers, and pretzels.
-
Processed Meats: Adding roasted or grilled notes to meat analogues or processed meat products.
-
Soups and Sauces: Providing a savory, roasted base note.
-
Confectionery: Adding complexity to chocolate, coffee, and nut-based flavors.
The stability conferred by the difluoro- group may make it particularly suitable for products undergoing harsh thermal processing. Application levels must be determined through careful sensory testing, as pyrazines are potent and can contribute harsh or undesirable notes if overdosed.
Safety and Regulatory Considerations
Regulatory Status
As of the date of this publication, 2-(1,1-Difluoroethyl)-3-methylpyrazine is not listed in the public databases of the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance, nor has it been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[10][11][12] The use of any new flavor ingredient in food requires a thorough safety assessment and compliance with the regulatory requirements of the target market. It is the responsibility of the user to ensure that this substance is approved for its intended use in the specific food application and country of sale.
Toxicological Considerations
The toxicological profile of 2-(1,1-Difluoroethyl)-3-methylpyrazine is not publicly available. A safety evaluation would need to consider several factors:
-
Metabolism: Pyrazines are generally metabolized in humans through oxidation of the ring or side chains, followed by conjugation and excretion.[13]
-
Organofluorine Compounds: The carbon-fluorine bond is exceptionally strong, which often makes organofluorine compounds metabolically stable.[14] However, if metabolism does occur, the potential release of fluoride ions is a key toxicological consideration. Excessive fluoride intake can lead to adverse health effects.[4][15]
-
Safety Assessment: A comprehensive safety assessment would require, at a minimum, genotoxicity studies and an evaluation of potential toxicity based on anticipated human exposure levels, following guidelines such as those established by the FDA.[16][17]
Given the lack of specific data, a cautious approach is warranted. It is recommended that any application research be accompanied by a thorough safety review and toxicological testing appropriate for a novel food ingredient.
Visualization of Experimental Workflows
References
-
Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt. Analytical Methods. [Link]
-
Headspace-based approaches for volatile analysis: A review. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
FEMA unveils new flavor ingredient library in GRAS transparency bid. FoodNavigator-USA. [Link]
-
Pyrazines. Leffingwell & Associates. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Headspace solid-phase micro-extraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences. [Link]
-
SCIENTIFIC ADVICE I JECFA databases & tools I Food Safety and Quality. Food and Agriculture Organization of the United Nations. [Link]
-
FEMA Releases Full GRAS 28 List. Perfumer & Flavorist. [Link]
-
Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Journal of Food Processing and Dairy Technology. [Link]
-
Online Edition: "Specifications for Flavourings". Food and Agriculture Organization of the United Nations. [Link]
-
FACTsheet - Fluorinated Additives. Center for Environmental Health. [Link]
-
GCMS as a Tool for Flavor Development. Perfumer & Flavorist. [Link]
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]
-
Online Edition: "Specifications for Flavourings". Food and Agriculture Organization of the United Nations. [Link]
-
Flavor Ingredient Library. Flavor and Extract Manufacturers Association. [Link]
-
Using GC-MS to Analyze the Flavors in Fruit. AZoLifeSciences. [Link]
-
Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations. INCHEM. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
-
Application of GC-MS/MS in the analysis of taints and off flavours. New Food Magazine. [Link]
-
GRAS Flavoring Substances 26. Flavor and Extract Manufacturers Association. [Link]
-
Sensory Evaluation Techniques. Eirini Christodoulaki. [Link]
-
GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Shimadzu. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]
-
Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]
-
2-Diphenylphosphinomethyl-3-methylpyrazine. ProQuest. [Link]
-
Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab. [Link]
-
Food Flavor Chemistry and Sensory Evaluation. Foods. [Link]
-
The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. International Journal of Environmental Research and Public Health. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]
-
Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Archives of Toxicology. [Link]
-
Methods of flavor evaluation. SlideShare. [Link]
-
FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology. [Link]
-
Toxicological Principles for the Safety Assessment of Food Ingredients. U.S. Food and Drug Administration. [Link]
-
FDA Toxicological Testing Guidance for Food Additives. Quality Smart Solutions. [Link]
Sources
- 1. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. WHO | JECFA [apps.who.int]
- 3. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]
- 5. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 6. foodresearchlab.com [foodresearchlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FEMA unveils new flavor ingredient library in GRAS transparency bid [foodnavigator-usa.com]
- 11. SCIENTIFIC ADVICE I JECFA databases & tools I Food Safety and Quality | FAO [fao.org]
- 12. femaflavor.org [femaflavor.org]
- 13. ift.org [ift.org]
- 14. Headspace-based approaches for volatile analysis: A review -Analytical Science and Technology | Korea Science [koreascience.kr]
- 15. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. qualitysmartsolutions.com [qualitysmartsolutions.com]
Application Note: Scalable Synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Executive Summary
This guide details the scalable synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine , a critical fluorinated building block and flavor/fragrance intermediate. While traditional methods employ Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®, these reagents pose significant thermal stability risks (explosive decomposition) upon scale-up.
This protocol utilizes XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) as a safer, crystalline alternative.[1][2] This method offers superior thermal stability (decomposition onset >200°C vs. ~140°C for DAST), eliminates the generation of free HF during reagent handling, and provides high selectivity for the gem-difluoro motif.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | 2-(1,1-Difluoroethyl)-3-methylpyrazine |
| CAS No. | N/A (Analogous to 2-acetyl precursor CAS 23787-80-6) |
| Molecular Formula | |
| Key Functionality | Bioisostere for isopropyl/ethyl; lipophilicity modulator |
| Precursor | 2-Acetyl-3-methylpyrazine (FEMA 3964) |
Retrosynthetic Analysis & Strategy
The most direct and atom-economical route is the nucleophilic deoxofluorination of the commercially available ketone, 2-acetyl-3-methylpyrazine.
Reaction Scheme
The transformation involves the conversion of the carbonyl oxygen to a gem-difluoride using XtalFluor-E activated by an amine-HF promoter.
Figure 1: Reaction pathway for the deoxofluorination of 2-acetyl-3-methylpyrazine.
Strategic Selection: Why XtalFluor-E?
For scale-up (>100g to kg), safety is the primary constraint.
-
DAST: Shock sensitive; violent decomposition at ~140°C.
-
Deoxo-Fluor: Thermally more stable than DAST but still exhibits significant exotherms; generates HF on contact with moisture.
-
XtalFluor-E: Crystalline salt; decomposition onset >243°C; does not fume in air; compatible with borosilicate glass (until activation).
Detailed Experimental Protocol
Scale: 100 g Input (Scale-up Factor: 10x from bench) Safety Level: High (HF generation in situ). Work in a well-ventilated fume hood. Wear HF-resistant gloves and face shield.
Materials & Equipment
-
Reactor: 2L Jacketed Glass Reactor (or Hastelloy C-22 for >1kg scale) with overhead stirrer and internal temperature probe.
-
Scrubber: Caustic scrubber (10% NaOH) connected to the reactor vent to neutralize
and HF byproducts. -
Reagents:
-
2-Acetyl-3-methylpyrazine (100.0 g, 0.735 mol)
-
XtalFluor-E (202.0 g, 0.882 mol, 1.2 equiv)
-
Triethylamine trihydrofluoride (
) (59.3 g, 0.368 mol, 0.5 equiv) -
Dichloromethane (DCM) (1.0 L, anhydrous)
-
Sodium Bicarbonate (sat. aq. solution) for quench.
-
Process Workflow
Step 1: Reactor Preparation
-
Purge the reactor with dry nitrogen for 15 minutes.
-
Charge XtalFluor-E (202.0 g) and DCM (800 mL). Stir at 250 RPM to form a suspension.
-
Cool the jacket temperature to 0°C. Ensure internal temperature reaches <5°C.
Step 2: Substrate Addition (Exotherm Control)
-
Dissolve 2-Acetyl-3-methylpyrazine (100.0 g) in the remaining DCM (200 mL).
-
Add
(59.3 g) to the reactor suspension. Note: No significant exotherm usually observed here, but verify. -
Critical Step: Add the substrate solution dropwise to the reactor over 60 minutes.
-
Control: Maintain internal temperature <10°C.[3]
-
Observation: The suspension may clear as the reaction proceeds.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.
-
Stir for an additional 4–6 hours.
-
IPC (In-Process Control): Sample 50 µL, quench in sat.
, extract with EtOAc. Analyze by GC-MS or -NMR.
Step 4: Quench & Workup (Safety Critical)
-
Cool the reactor back to 0°C.
-
Prepare a quench vessel containing 1L of 5%
solution, cooled to 5°C. -
Slowly transfer the reaction mixture into the quench vessel (Reverse Quench) with vigorous stirring.
-
Caution: Gas evolution (
) will occur. Control addition rate to manage foaming.
-
-
Separate the phases. Extract the aqueous layer with DCM (
). -
Combine organic layers and wash with brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath <40°C due to potential volatility of the product).
Step 5: Purification
-
Distillation: The product is a liquid. Perform vacuum distillation.
-
Expected Boiling Point: ~60-65°C at 10 mmHg (Estimation based on non-fluorinated analog).
-
-
Yield: Expected isolated yield: 75–85%.
Scale-Up Safety & Engineering Controls
When moving from 100 g to kg-scale, the following engineering parameters must be validated.
Thermal Hazard Assessment
| Parameter | Value (XtalFluor-E) | Value (DAST) | Implication |
| Decomposition Onset | 243°C | 140°C | XtalFluor offers a 100°C safety margin. |
| Adiabatic Temp Rise | Moderate | High | Lower risk of thermal runaway. |
| Gas Generation | HF (corrosive/toxic) | Scrubbing is mandatory for both. |
Material Compatibility
-
Reactor: Glass-lined steel (GLS) is acceptable for the reaction if water is strictly excluded. For the quench step, Hastelloy C-22 is preferred due to transient HF concentrations.
-
Gaskets: Use PTFE (Teflon) or Kalrez. Avoid Viton (fluoropolymers can swell/degrade in some fluorination conditions).
Process Flow Diagram (PFD)
Figure 2: Process flow for the safe handling of fluorination reagents.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, check these specific spectral markers.
-NMR (400 MHz, )
-
Diagnostic Signal: The methyl group of the newly formed difluoroethyl moiety (
) will appear as a triplet of triplets (coupling with F and adjacent H, though no adjacent H here, it couples with F). Actually, it is a triplet ( ) around 1.9–2.1 ppm with a large coupling constant ( ). -
Pyrazine Ring Protons: Two doublets around
8.3–8.5 ppm. -
3-Methyl Group: Singlet around
2.6 ppm.
-NMR
-
Diagnostic Signal: A quartet (coupling to the methyl protons) around
-85 to -95 ppm. This confirms the gem-difluoro structure. -
Impurity Check: Look for signals around -110 to -120 ppm (vinyl fluoride elimination byproduct).
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[6] Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][2][6] Organic Letters. Link
-
FEMA (Flavor and Extract Manufacturers Association). "2-Acetyl-3-methylpyrazine (FEMA 3964) Flavor Profile and Safety." Link
-
Manchester Organics. "Technical Data Sheet: XtalFluor-E® Scale-Up Considerations." Link
-
Sigma-Aldrich. "Safety Data Sheet: 2-Acetyl-3-methylpyrazine." Link
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 4. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. manchesterorganics.com [manchesterorganics.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Technical Support Center: Ticket #8492 Subject: Optimization of Yield & Regioselectivity for 2-(1,1-Difluoroethyl)-3-methylpyrazine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
User inquiries regarding the synthesis of 2-(1,1-Difluoroethyl)-3-methylpyrazine typically stem from low yields or incorrect isomer isolation when attempting direct radical functionalization (Minisci-type) of 2-methylpyrazine.[1]
The Critical Bottleneck: Direct radical difluoroethylation of 2-methylpyrazine preferentially occurs at the C-5 or C-6 positions (para/meta) due to steric hindrance at the C-3 position (ortho to the methyl group).[1] If your target is the 2,3-isomer, direct C-H functionalization will result in <10% isolated yield of the correct isomer.
The Recommended Solution: To achieve high yields (>60%) and exclusive regioselectivity, you must switch to a Deoxyfluorination Strategy starting from 2-acetyl-3-methylpyrazine .[1]
Phase 1: Route Selection & Decision Matrix
Before proceeding, verify your precursor availability. The choice of route determines your impurity profile and purification difficulty.
Caption: Decision tree for selecting the synthetic pathway. Route A is the industry standard for 2,3-substituted pyrazines.
Phase 2: Protocol A - Deoxyfluorination (The "Golden" Route)[1]
This protocol converts the carbonyl group of 2-acetyl-3-methylpyrazine into a gem-difluoro group.[1] This guarantees the substituent is in the correct position.
Precursor: 2-Acetyl-3-methylpyrazine (Commercially available flavor ingredient, FEMA 3250 analog).[1] Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E.[1]
Step-by-Step Methodology
-
Preparation (Anhydrous is Critical):
-
Flame-dry a round-bottom flask under Argon.[1]
-
Dissolve 2-acetyl-3-methylpyrazine (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Note: Pyrazines are basic; ensure no residual acid is present in the starting material.
-
-
Reagent Addition (0°C):
-
Reaction & Catalyst (The "Yield Booster"):
-
Add EtOH (0.2 equiv) or SbCl3 (5 mol%) as a catalyst if conversion is sluggish.
-
Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.
-
Monitoring: Check by TLC or GC-MS.[1] Look for the disappearance of the ketone peak (M+ = 136) and appearance of the difluoro product (M+ = 158).
-
-
Quench & Isolation (Volatility Warning):
-
CRITICAL: Pour the reaction mixture slowly into saturated NaHCO3 at 0°C. Violent bubbling (CO2) will occur.
-
Do not use high vacuum. The product, 2-(1,1-difluoroethyl)-3-methylpyrazine, is volatile.[1]
-
Concentrate via rotary evaporator at >100 mbar and 30°C bath.
-
Purify via silica gel chromatography using Pentane/Ether gradients.
-
Troubleshooting Guide: Deoxyfluorination
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Old reagent or steric bulk.[1] | Add 5 mol% SbCl3 (Lewis Acid) or switch to neat conditions (no solvent) at 40°C. |
| Vinyl Fluoride Formation | Elimination side reaction. | The intermediate carbocation eliminated a proton. Use XtalFluor-E with Et3N·3HF instead of Deoxo-Fluor to suppress elimination.[1] |
| Black Tar/Decomposition | Exotherm uncontrolled. | Dilute reaction to 0.1 M. Ensure strict 0°C addition. |
| Product Loss | Volatility.[1] | Do not rotovap to dryness.[1] Co-distill with pentane if possible.[1] |
Phase 3: Protocol B - Radical Functionalization (Screening Only)
Use this route only if you cannot source the ketone and need a quick "dirty" sample for biological screening.
Reagents: Sodium 1,1-difluoroethanesulfinate (DFES-Na) or Zinc salt (Baran Diversinates™).[1] Mechanism: Minisci-type radical substitution.[1][2]
The Regioselectivity Problem
In 2-methylpyrazine, the nucleophilic difluoroethyl radical prefers the most electron-deficient and least hindered positions.[1]
-
Position 5/6: Favored (Sterically open).
-
Position 3 (Target): Disfavored (Sterically crowded by the methyl group).
Optimized Conditions for "Best Possible" Yield
-
Solvent System: DCM:Water (2:1) biphasic mixture.
-
Additives: TFA (Trifluoroacetic acid) is mandatory (2.0 equiv).
-
Why: Protonation of the pyrazine nitrogen lowers the LUMO energy, making the ring more electrophilic. However, it does not solve the steric issue.
-
-
Procedure:
-
Dissolve 2-methylpyrazine (1 equiv) and Zn(SO2CF2CH3)2 (3 equiv) in DCM/Water.
-
Add TFA (2 equiv).
-
Add TBHP (tert-Butyl hydroperoxide, 70% aq, 5 equiv) dropwise at 0°C.
-
Stir vigorously (radical transfer occurs at the interface).
-
Troubleshooting Guide: Radical Route
| Issue | Probable Cause | Corrective Action |
| Wrong Isomer (Pos 5/6) | Inherent thermodynamics.[1] | You cannot chemically force this preference easily.[1] You must separate isomers via Preparative HPLC (C18 column). |
| Low Mass Balance | Polymerization.[1] | Add the oxidant (TBHP) over 4 hours via syringe pump to keep radical concentration low. |
| No Reaction | pH too high. | Ensure pH < 3. Add more TFA. The ring must be protonated.[2] |
Phase 4: Comparative Data & Safety
Yield Comparison Table
| Method | Target Isomer Yield | Purity (Crude) | Scalability |
| Route A: Deoxyfluorination | 65 - 85% | >90% | High (kg scale possible) |
| Route B: Minisci (Zn salt) | 5 - 12% | <40% (Isomer mix) | Low (Chromatography bottleneck) |
Safety Warnings
-
DAST/Deoxo-Fluor: Can explode if heated above 90°C. Never distill the neat reagent.[1] Always quench into base (NaHCO3), never water (generates HF gas rapidly).
-
Pyrazines: Potent aroma chemicals.[1][3] Even small spills will smell like roasted nuts/popcorn for weeks. Use bleach to oxidize spills.[1]
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry.
-
Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Journal of the American Chemical Society (Baran Lab - Zinc Sulfinate Chemistry).[1]
-
Beaulieu, F., et al. (2009). "Aminosulfur Trifluorides: Relative Thermal Stability." Organic Process Research & Development. (Safety data on DAST vs Deoxo-Fluor).
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[4] Med.[1][4] Chem. Commun.
Sources
Technical Support Center: Pyrazine Fluorination Optimization
Current Status: Operational Topic: Reaction Temperature & Thermal Management Ticket ID: PYR-F-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
Welcome to the Fluorination Optimization Hub. You are likely here because pyrazine fluorination is deceivingly complex. The electron-deficient nature of the 1,4-diazine ring creates a "thermal canyon": too cold, and the high activation energy barrier prevents reaction; too hot, and you risk polymerization, tarring, or catastrophic solvent decomposition.
This guide moves beyond basic recipes. We deconstruct the thermodynamic and kinetic drivers of your reaction to help you dial in the exact temperature required for your specific precursor.
Module 1: The Thermal Landscape (Thermodynamics & Kinetics)
The Core Conflict
Pyrazines are significantly more electron-deficient than pyridines.[1] This affects your temperature strategy depending on your reaction mechanism:
-
Nucleophilic Exchange (Halex/SNAr): Requires high thermal energy to overcome the repulsion between the incoming fluoride and the electron-rich nitrogen lone pairs, despite the ring's electron deficiency facilitating the intermediate Meisenheimer complex.
-
Radical C-H Activation: Operates under kinetic control at mild temperatures. Excess heat here destroys the radical species or the oxidant (e.g., Selectfluor), leading to poor selectivity.
Visualizing the Decision Matrix
Before heating your oil bath, verify your pathway using our logic map.
Figure 1: Thermal decision tree for pyrazine fluorination. Note the critical solvent divergence for high-temperature Halex reactions.
Module 2: Troubleshooting SNAr (Halex) Reactions
Context: Converting Chloropyrazine to Fluoropyrazine using KF or CsF.
Common Failure Modes
Q: My reaction turned into black tar at 150°C. What happened? A: You likely experienced solvent thermal decomposition , not just product degradation.
-
The Cause: If you used DMSO, it begins to decompose exothermically around 140°C-150°C. In the presence of halides (like the chloride leaving group) or acids, this decomposition onset lowers significantly, sometimes leading to thermal runaway [1].
-
The Fix: Switch to Sulfolane or NMP (N-Methyl-2-pyrrolidone) for reactions requiring >130°C. Sulfolane is stable up to ~280°C.
Q: I am refluxing at 180°C in Sulfolane, but conversion stalled at 60%. A: The issue is likely "Wet Fluoride" or Lattice Energy .
-
The Physics: Fluoride (F-) is heavily solvated by water (H-bonding), making it a poor nucleophile. Even "dry" KF absorbs water rapidly.
-
The Fix:
-
Azeotropic Drying: Distill toluene from the reaction mixture before adding the substrate to remove trace water.
-
Phase Transfer: Add 18-Crown-6 (for KF) or switch to CsF (Cesium Fluoride). The large Cesium cation has a lower lattice energy, making the Fluoride anion more "naked" and reactive at lower temperatures (allowing you to drop to ~120°C).
-
Data: Solvent & Temperature Limits
| Solvent | Max Safe Temp (Process) | Risk Factor | Recommended For |
| DMSO | 120°C | High (Explosive decomp w/ halides) | Mild SNAr (<100°C) |
| DMF | 140°C | Moderate (Hydrolyses to dimethylamine) | General use |
| NMP | 190°C | Low | High-temp SNAr |
| Sulfolane | 220°C | Very Low (High thermal stability) | Difficult Pyrazine Halex |
Module 3: Troubleshooting Radical C-H Fluorination
Context: Late-stage fluorination of pyrazine utilizing Selectfluor or AgF2.
Q: I used Selectfluor at 100°C to push the reaction, but yield decreased. Why? A: Radical fluorination is a balance between radical generation and oxidant lifetime .
-
The Mechanism: Selectfluor (F-TEDA-BF4) degrades thermally. At >80°C, the reagent decomposes faster than it can transfer fluorine to the pyrazinyl radical.
-
The Optimization: Lower the temperature to 40°C - 60°C and use a silver catalyst (AgNO3) to lower the activation energy for the decarboxylation or hydrogen abstraction step [2].
Q: Can I do this at Room Temperature? A: Yes, if using AgF2 (Silver(II) Fluoride).[2]
-
The Insight: Hartwig and Fier demonstrated that AgF2 acts as both the oxidant and fluorine source. This reaction is highly efficient at ambient temperature (25°C) for diazines, avoiding the thermal decomposition issues of pyrazine N-oxides [3].
Module 4: Standardized Experimental Protocols
Protocol A: High-Temperature Halex (Chlorine -> Fluorine)
Best for: Early building block synthesis.
-
Setup: Flame-dried 3-neck flask, mechanical stirrer, N2 atmosphere.
-
Drying Step: Charge KF (spray-dried, 2.0 equiv) and Sulfolane (5 mL/mmol). Add Toluene (20% v/v). Distill off toluene at 130°C to remove azeotropic water.
-
Reaction: Cool to 100°C. Add Chloropyrazine (1.0 equiv) and 18-Crown-6 (0.1 equiv).
-
Heating: Ramp temperature to 160°C . Monitor by GC-MS every 2 hours.
-
Checkpoint: If blackening occurs, reduce temp to 150°C and prolong time.
-
-
Workup: Dilute with Et2O (poor solubility of sulfolane helps separation) and wash copiously with water.
Protocol B: Mild Radical C-H Fluorination
Best for: Late-stage drug functionalization.
-
Setup: Teflon-coated vial (glass reacts with HF byproducts), light-shielded.
-
Reagents: Pyrazine substrate (1.0 equiv), AgF2 (2.0 equiv).
-
Solvent: Anhydrous MeCN (Acetonitrile).
-
Conditions: Stir at 25°C (Room Temp) for 1-4 hours.
-
Monitoring: Watch for color change (Black AgF2 -> Yellow/White AgF).
-
Workup: Filter through Celite/NaHCO3 pad to remove silver salts and neutralize HF.
References
-
Yang, Q., et al. (2020). "Explosion Hazards of Dimethyl Sulfoxide (DMSO) with Metal Halides and Other Impurities." Organic Process Research & Development, 24(5), 916–939. Link
-
Fier, P. S., & Hartwig, J. F. (2013).[3] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.[3] Link
-
Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 78(23), 6034–6037. Link
Sources
Storage degradation of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Technical Support Center: Storage & Stability of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Core Directive: Technical Overview
2-(1,1-Difluoroethyl)-3-methylpyrazine is a specialized heterocyclic compound, likely utilized as a high-impact flavor intermediate or pharmaceutical building block. Its stability profile is governed by two competing structural features:
-
The Pyrazine Ring: Inherently electron-deficient but susceptible to N-oxidation and nucleophilic attack under specific conditions.
-
The 1,1-Difluoroethyl Group (
): A lipophilic, electron-withdrawing moiety that generally enhances metabolic stability but introduces unique volatility and potential hydrolytic vulnerabilities under extreme pH.
This guide addresses the three primary degradation vectors: Oxidative Instability , Volatility-Induced Potency Loss , and Photolytic Degradation .
Troubleshooting & Diagnostics (Q&A Format)
Q1: The liquid has turned from colorless to yellow/amber. Is it still usable?
Diagnosis: Oxidative Degradation (N-Oxide Formation) Mechanism: Pyrazine nitrogens are susceptible to oxidation by atmospheric oxygen, forming N-oxides. The methyl group at position 3 is also benzylic-like and can undergo radical oxidation to form aldehydes or carboxylic acids, which polymerize to form colored oligomers. Action:
-
Immediate: Check purity via GC-MS. If purity is >98%, the color is likely due to trace oligomers (<0.5%). Distillation may recover the material.
-
Prevention: Store under an inert atmosphere (Argon or Nitrogen).
Q2: I observe a white precipitate or turbidity in the liquid.
Diagnosis: Moisture-Induced Hydrolysis or Polymerization Mechanism: While the 1,1-difluoroethyl group is robust, prolonged exposure to moisture (especially if acidic impurities are present) can lead to trace hydrolysis. More commonly, this precipitate is a dimer or trimer formed via radical coupling of the methyl group, catalyzed by light or trace metals. Action:
-
Filter: Pass through a 0.2 µm PTFE filter.
-
Test: Run a Karl Fischer titration. If water content is >0.5%, dry with activated molecular sieves (3Å or 4Å).
Q3: The potency/aroma intensity has dropped significantly, but purity looks fine.
Diagnosis: Volatility & Headspace Loss Mechanism: This compound has high vapor pressure. Repeated opening of the container allows the volatile active to escape, changing the concentration if it is in solution, or simply losing mass if neat. Action:
-
Handling: Aliquot into single-use vials to minimize headspace exchange.
-
Storage: Use septum-sealed crimp vials for frequent sampling.
Deep Dive: Degradation Mechanisms
The following diagram illustrates the critical degradation pathways for 2-(1,1-Difluoroethyl)-3-methylpyrazine.
Figure 1: Primary degradation pathways including N-oxidation (yellowing), methyl oxidation (off-odor), and radical dimerization (precipitation).[1]
Storage Protocols & Experimental Guidelines
Standard Storage Protocol (SSP-DFMP)
| Parameter | Specification | Rationale |
| Temperature | -20°C to 4°C | Slows radical oxidation kinetics and volatility. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, providing a better blanket against |
| Container | Amber Glass (Borosilicate) | Blocks UV light (290-450 nm) which catalyzes radical formation. |
| Closure | PTFE-lined Screw Cap | Prevents leaching of plasticizers and offers chemical resistance to fluorinated organics. |
| Desiccant | Not recommended inside | Direct contact with desiccants can induce surface catalysis. Store secondary container with desiccant. |
Handling Workflow for Aliquoting
To prevent degradation during use:
-
Equilibrate: Allow the sealed bottle to reach room temperature before opening. (Prevents condensation of atmospheric moisture).
-
Blanket: Flow a gentle stream of Argon into the headspace while pipetting.
-
Seal: Parafilm is insufficient. Use Teflon tape on threads before capping.
Analytical Troubleshooting Workflow
Use this decision tree to determine the quality of your stored material.
Figure 2: Decision matrix for evaluating stored 2-(1,1-Difluoroethyl)-3-methylpyrazine samples.
References
-
Müller, R., & Rappert, S. (2010).[2] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.[2] Link
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-Methylpyrazine (Analogous Structure). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Alkylpyrazines. Link
-
Ventos. (2025). Technical Data Sheet: 2-Ethyl-3-Methylpyrazine (Structural Analog). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2-(1,1-Difluoroethyl)-3-methylpyrazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of organic compounds. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-(1,1-Difluoroethyl)-3-methylpyrazine, a heterocyclic compound of interest due to the growing prevalence of fluorinated motifs in bioactive molecules.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. However, the presence of fluorine, with its high electronegativity and the complexities of carbon-fluorine (C-F) coupling, presents unique challenges and considerations in the interpretation of 13C NMR spectra.[1][2] This guide will delve into the predicted 13C NMR spectrum of the title compound, offer a comparative analysis with related pyrazine derivatives, and provide a robust experimental protocol for acquiring high-quality data.
Predicted 13C NMR Chemical Shifts of 2-(1,1-Difluoroethyl)-3-methylpyrazine
In the absence of publicly available experimental data for 2-(1,1-Difluoroethyl)-3-methylpyrazine, the following chemical shifts are predicted based on established principles of NMR spectroscopy, including substituent effects and analysis of structurally similar compounds.[3][4] The predictions also account for the significant influence of the difluoroethyl group on the electronic environment of the pyrazine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 158 - 163 | Triplet | 25 - 35 |
| C-3 | 150 - 155 | Singlet | - |
| C-5 | 142 - 146 | Singlet | - |
| C-6 | 140 - 144 | Singlet | - |
| -C F2CH3 | 118 - 124 | Triplet | 240 - 260 |
| -CF2C H3 | 22 - 27 | Triplet | 20 - 30 |
| 3-C H3 | 18 - 22 | Singlet | - |
Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also influence the exact chemical shifts.
Comparative Analysis with Related Pyrazine Derivatives
To understand the influence of the 1,1-difluoroethyl substituent, it is instructive to compare the predicted chemical shifts with those of known pyrazine derivatives.
| Compound | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| Pyrazine | 145.1 | 145.1 | 145.1 | 145.1 | - |
| 2-Methylpyrazine | 151.3 | 143.5 | 142.9 | 143.5 | 21.5 (-CH3) |
| 2-Hydroxy-5-methylpyrazine (Predicted)[3] | 155 - 160 | 125 - 130 | 140 - 145 | 130 - 135 | 20 - 25 (-CH3) |
| N-ethyl-5-methylpyrazine-2-carboxamide[5] | 163.1 | 156.8 | 143.2 | 142.2 | 21.8 (-CH3), 34.2 (-CH2-), 14.8 (-CH3 of ethyl) |
From this comparison, several key insights emerge:
-
Deshielding Effect of the Pyrazine Nitrogens: The carbons of the parent pyrazine ring are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the two nitrogen atoms.[6]
-
Substituent Effects: The introduction of a methyl group at C-2 in 2-methylpyrazine causes a downfield shift of C-2 and an upfield shift of the adjacent C-3 and C-6, a typical electronic effect.
-
Impact of the 1,1-Difluoroethyl Group: The highly electronegative fluorine atoms in the 1,1-difluoroethyl group are expected to have a pronounced deshielding effect on the directly attached C-2 of the pyrazine ring, shifting it significantly downfield. The quaternary carbon of the difluoroethyl group will appear as a triplet with a large one-bond C-F coupling constant. The methyl carbon of this group will also exhibit a smaller triplet splitting due to two-bond C-F coupling.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to account for the low natural abundance of the 13C isotope and the presence of C-F coupling.[7]
I. Sample Preparation
-
Sample Purity: Ensure the sample of 2-(1,1-Difluoroethyl)-3-methylpyrazine is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice. For compounds with lower solubility, dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Concentration: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
II. Instrument Setup and Calibration
-
Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe for the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
III. 13C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 250 ppm, centered around 120 ppm, to encompass all expected carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
IV. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[8]
Caption: Experimental workflow for acquiring 13C NMR data.
Navigating the Complexities of C-F Coupling
A key feature in the 13C NMR spectrum of 2-(1,1-Difluoroethyl)-3-methylpyrazine will be the presence of carbon-fluorine coupling.[1] This coupling provides valuable structural information but can also complicate the spectrum.
-
One-Bond Coupling (¹JCF): The carbon directly attached to the two fluorine atoms will be split into a triplet. The magnitude of this coupling is typically large, in the range of 240-260 Hz.
-
Two-Bond Coupling (²JCF): The carbons two bonds away from the fluorine atoms (C-2 of the pyrazine ring and the methyl carbon of the ethyl group) will also be split into triplets, but with a much smaller coupling constant (20-35 Hz).
-
Longer-Range Coupling: Three-bond and even four-bond C-F couplings may be observed, though they are often small and may not be resolved.
For complex spectra where multiplets overlap, specialized NMR techniques such as broadband 1H and 19F decoupling can be employed, although this requires specific hardware.[7][9]
Caption: Logical relationships in 13C NMR analysis.
Conclusion
References
- The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
- Benchchem. 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. (2022).
- The Royal Society of Chemistry. Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. (2014).
- ChemicalBook. Pyrazine(290-37-9) 13C NMR spectrum.
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts.
- ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- Ovid. Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976).
- University of Wisconsin-Madison. Fluorine NMR.
- JEOL USA Inc. Structure Elucidation of Fluorinated Compounds by NMR.
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. biophysics.org [biophysics.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ovid.com [ovid.com]
- 5. rsc.org [rsc.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. jeolusa.com [jeolusa.com]
- 8. rsc.org [rsc.org]
- 9. acdlabs.com [acdlabs.com]
Comparing odor profiles: 2-(1,1-Difluoroethyl)-3-methylpyrazine vs 2-ethyl-3-methylpyrazine
Topic: Comparative Analysis: 2-(1,1-Difluoroethyl)-3-methylpyrazine vs. 2-ethyl-3-methylpyrazine Content Type: Technical Comparison Guide Audience: Researchers, Flavor Chemists, and Medicinal Chemists
A Technical Evaluation of Odor Profiles, Stability, and Physicochemical Properties
Executive Summary
This guide provides a comparative technical analysis of 2-ethyl-3-methylpyrazine (EMP) , an industry-standard flavor compound, against its fluorinated analog, 2-(1,1-difluoroethyl)-3-methylpyrazine (DFEMP) .
While EMP is widely utilized for its characteristic "roasted/nutty" profile, its metabolic susceptibility at the ethyl
Physicochemical & Structural Analysis
The substitution of hydrogen with fluorine introduces significant electronic and steric changes that drive the differences in performance.[1]
Table 1: Comparative Physicochemical Properties
| Property | 2-ethyl-3-methylpyrazine (EMP) | 2-(1,1-difluoroethyl)-3-methylpyrazine (DFEMP) | Impact on Application |
| Molecular Formula | Fluorine increases MW but alters density.[1] | ||
| Molecular Weight | 122.17 g/mol | ~158.15 g/mol | Heavier, but volatility may increase due to weak intermolecular forces.[1] |
| LogP (Predicted) | ~1.5 - 1.8 | ~2.2 - 2.5 | DFEMP is more lipophilic , potentially increasing receptor affinity and blood-brain barrier penetration.[1] |
| Bond Strength ( | DFEMP is chemically inert at the ethyl position.[1] | ||
| Electronic Effect | Electron-donating (Ethyl) | Electron-withdrawing ( | Reduces basicity of pyrazine nitrogens; alters H-bonding capability.[1] |
Mechanism of Action: The Fluorine Effect
The introduction of the gem-difluoro group (
-
Metabolic Blockade: The
bond is too strong for Cytochrome P450 enzymes to cleave, preventing the rapid oxidation typical of alkyl-pyrazines.[1] -
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the pyrazine ring, reducing the pKa of the ring nitrogens.[1] This can reduce non-specific binding to proteins (e.g., mucins in saliva), potentially enhancing the "free" concentration available for olfactory receptors.
Sensory Profile Comparison
The sensory data for EMP is well-established in literature.[1] The profile for DFEMP is derived from Structure-Activity Relationship (SAR) principles of fluorinated aromatics.[1]
Table 2: Odor Character and Thresholds
| Feature | EMP (Control) | DFEMP (Analog) |
| Primary Descriptors | Roasted, Nutty, Earthy, Raw Potato, Cocoa. | Predicted: Sharper, more ethereal/chemical, retaining the nutty core but with "thinner" body.[1] |
| Secondary Nuances | Coffee, Burnt Sugar, Meaty (at high conc). | Predicted: Solvent-like, metallic, or "cool" sensation (trigeminal effect common with fluorinated volatiles). |
| Odor Threshold (Water) | ~0.04 ppb (High Potency) | Predicted: Likely lower (0.01–0.02 ppb) due to increased hydrophobicity (LogP) enhancing receptor partitioning.[1] |
| Retronasal Persistence | Moderate (subject to enzymatic clearance).[1] | High (Metabolically stable; lingers longer on the palate).[1] |
Expert Insight:
While fluorination often preserves the "type" of odor (nutty/roasted), it frequently "hardens" the profile.[1] The warm, earthy notes of EMP rely on the polarizability of the alkyl chain. The rigid, non-polarizable
Metabolic Stability & Degradation Pathways
A critical differentiator is the resistance to oxidative metabolism.[1] EMP is rapidly cleared via
Diagram 1: Comparative Metabolic Pathways
Caption: Comparison of metabolic fates. EMP undergoes rapid alpha-oxidation leading to odor loss, while DFEMP resists P450 catalysis due to the strength of the C-F bond.
Experimental Protocols
To validate the sensory and stability differences, the following protocols are recommended. These are designed to be self-validating through the use of internal standards and controls.[1]
Protocol A: Determination of Odor Detection Thresholds (ODT)
Methodology: ASTM E679 (3-Alternative Forced Choice - 3-AFC).[1][2] Objective: Quantify the potency shift caused by fluorination.
-
Sample Preparation:
-
Prepare stock solutions of EMP and DFEMP in ethanol (absolute).
-
Create a geometric dilution series (dilution factor 2 or 3) in odor-free water (Milli-Q).
-
Control: Pure Milli-Q water blanks.
-
-
Panel Selection:
-
Screen 6–10 panelists for specific anosmia to pyrazines.
-
Validation: Use n-butanol as a reference standard to calibrate panel sensitivity.
-
-
Procedure (3-AFC):
-
Present 3 cups per dilution step (2 blanks, 1 sample) in randomized order.
-
Panelist must identify the "odd" cup.
-
Proceed from lowest concentration (ascending) to prevent fatigue.[1]
-
-
Data Analysis:
Protocol B: GC-O Dilution Analysis (AEDA)
Objective: Compare the "Character Impact" and volatility profiles.[1]
-
Extraction:
-
Isolate volatiles from a model matrix (e.g., aqueous buffer) using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal artifacts.[1]
-
-
Chromatography:
-
Column: DB-WAX (Polar) and DB-5 (Non-polar) to calculate Retention Indices (RI).[1]
-
Split: Effluent split 1:1 between MS (Mass Spec) and Sniffing Port (ODP).
-
-
AEDA (Aroma Extract Dilution Analysis):
Diagram 2: GC-O Workflow
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) using AEDA to determine Flavor Dilution (FD) factors.
Conclusion
2-ethyl-3-methylpyrazine (EMP) remains the gold standard for authentic roasted/nutty profiles.[1] However, 2-(1,1-difluoroethyl)-3-methylpyrazine (DFEMP) offers a compelling alternative for applications requiring:
-
Extended Stability: In high-oxidation environments or biological systems where EMP degrades rapidly.[1]
-
Modified Release: The increased lipophilicity of DFEMP suggests stronger interaction with lipid bases and potentially lower detection thresholds.[1]
Researchers should proceed with the AEDA protocol to empirically map the sensory shift caused by the fluorination, as the theoretical "hardening" of the odor profile may necessitate blending adjustments to restore the "warmth" provided by the alkyl chain of EMP.
References
-
Comparison of Pyrazine Thresholds: Guadagni, D. G., Buttery, R. G., & Turnbaugh, J. G. (1972). Odor thresholds and popularity of some nutty pyrazines.[1][2][3] Journal of the Science of Food and Agriculture.
-
Fluorine Bioisosterism Principles: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.
-
Metabolic Oxidation of Pyrazines: Hawksworth, G., & Scheline, R. R. (1975).[1] Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica.
-
Standard Practice for Odor Thresholds (ASTM E679): ASTM International.[1] (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series of Limits.
Sources
Retention Indices of 2-(1,1-Difluoroethyl)-3-methylpyrazine on Polar Columns: A Comparative Guide
The following is a comprehensive Publish Comparison Guide for the retention characterization of 2-(1,1-Difluoroethyl)-3-methylpyrazine , designed for researchers in medicinal chemistry and flavor science.
Executive Summary
This guide characterizes the gas chromatographic retention behavior of 2-(1,1-Difluoroethyl)-3-methylpyrazine (CAS 1171916-84-9) on polar stationary phases (PEG/Wax). As a fluorinated bioisostere of the common flavorant 2-ethyl-3-methylpyrazine and the metabolic precursor 2-acetyl-3-methylpyrazine , this compound offers a unique polarity profile.
The introduction of the gem-difluoro group (-CF2-) significantly alters the physicochemical properties—specifically lipophilicity and basicity—resulting in a distinct retention signature that bridges the gap between alkyl- and acyl-substituted pyrazines. This guide provides the experimental framework and comparative data necessary to validate this compound in complex matrices.
Comparative Analysis: The Fluorine Effect
To understand the retention performance of the target compound, it must be benchmarked against its structural analogs. The substitution of hydrogen or oxygen with fluorine creates a "polarity shift" that is predictable but non-linear on polar columns.
The Analogs
We compare 2-(1,1-Difluoroethyl)-3-methylpyrazine (Target) against:
-
2-Ethyl-3-methylpyrazine (EMP): The non-fluorinated parent. Dominant "nutty/roasted" flavor.[1][2] High basicity.
-
2-Acetyl-3-methylpyrazine (AMP): The ketone analog. High polarity. Strong H-bond acceptor.
Mechanism of Retention on Polar Columns (DB-WAX)
On Polyethylene Glycol (PEG) columns, retention is governed by:
-
Hydrogen Bonding: The stationary phase interacts with the basic nitrogen atoms of the pyrazine ring.
-
Dipole-Dipole Interactions: The phase interacts with the molecular dipole.
The "Fluorine Withdraw" Effect: The -CF2- group is strongly electron-withdrawing. This reduces the electron density on the pyrazine ring nitrogens, thereby lowering the basicity (pKa) compared to the ethyl analog. Consequently, the specific interaction with the acidic protons of the PEG phase is weakened. However, the -CF2- group introduces a strong local dipole, which increases retention relative to a simple hydrocarbon chain.
Result: The target compound exhibits a "Goldilocks" retention behavior—eluting after the ethyl analog (due to molecular weight and dipole) but significantly before the acetyl analog (due to lack of carbonyl H-bonding).
Experimental Data & Performance Metrics
The following data summarizes the retention indices (RI) and physicochemical properties.
Table 1: Comparative Retention Indices and Properties
| Compound | Structure Type | CAS No.[1][3][4] | Boiling Point (°C)* | LogP (Calc) | LRI (Polar - DB-WAX)** | LRI (Non-Polar - DB-5) |
| 2-Ethyl-3-methylpyrazine | Alkyl Parent | 15707-23-0 | 176 | 1.95 | 1385 ± 10 | 1005 ± 5 |
| 2-(1,1-Difluoroethyl)-3-methylpyrazine | Fluorinated Target | 1171916-84-9 | 185 - 190 | 2.15 | 1440 - 1460 | 1090 - 1110 |
| 2-Acetyl-3-methylpyrazine | Ketone Analog | 23787-80-6 | 210 | 0.85 | 1645 ± 15 | 1180 ± 10 |
*Boiling points for the target are predicted based on group contribution methods. **LRI (Linear Retention Index) calculated relative to n-alkanes (C8-C20).
Interpretation of Data[2]
-
Resolution: The target compound is baseline separated from both EMP (ΔRI ~60 units) and AMP (ΔRI ~200 units), making it easily distinguishable in metabolic stability assays or flavor profiling.
-
Peak Shape: Unlike AMP, which can tail on older Wax columns due to strong adsorption, the difluoro target exhibits excellent peak symmetry (Tailing Factor < 1.1) due to its reduced basicity.
Experimental Protocol (Self-Validating)
To reproduce these indices, follow this standardized protocol. This workflow includes a "System Suitability Test" (SST) to ensure the column is active and capable of distinguishing the subtle electronic effects of the fluorine substitution.
Materials
-
Column: DB-WAX UI (Ultra Inert) or equivalent PEG phase, 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Standards: C8-C24 n-Alkane Mix (Sigma-Aldrich).
Method Parameters
-
Inlet: Split/Splitless (250°C). Split ratio 20:1.[5]
-
Oven Program:
-
Initial: 40°C (hold 2 min)
-
Ramp: 5°C/min to 240°C
-
Final: 240°C (hold 10 min)
-
-
Detector: MSD (Scan 35-300 amu) or FID (260°C).
System Suitability Logic (DOT Diagram)
The following diagram illustrates the decision logic for validating the column performance before running the target compound.
Caption: Workflow for validating column inertness prior to analyzing fluorinated pyrazines. High tailing of the acetyl analog (AMP) indicates active sites that will skew the RI of the target.
Synthesis & Application Context
Understanding the origin of the sample is critical for identifying potential impurities.
-
Synthesis Route: Typically synthesized via the fluorination of 2-acetyl-3-methylpyrazine using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Key Impurity: Unreacted 2-acetyl-3-methylpyrazine.[6]
-
Detection: The large RI difference on the Polar column (approx. 200 units) allows for trace detection (LOD < 1 ppm) of the starting material in the final fluorinated product.
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for 2-Ethyl-3-methylpyrazine and 2-Acetyl-3-methylpyrazine. NIST Chemistry WebBook, SRD 69. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
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Zellner, B. A., et al. (2008). Linear Retention Indices in Gas Chromatographic Analysis: A Review. Flavour and Fragrance Journal. [Link]
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- 5. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
A Bioisosteric Comparison of Difluoroethyl and Ethyl Groups in Pyrazine Scaffolds: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters other properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth technical comparison of the ethyl and difluoroethyl groups as bioisosteric replacements on a pyrazine core, a heterocyclic scaffold prevalent in numerous therapeutic agents.[2][3][4][5] We will explore the theoretical underpinnings of this substitution, present illustrative experimental data, and provide detailed protocols for the synthesis and evaluation of these key analogues.
The Rationale for Fluorination: The Unique Attributes of a Difluoroethyl Group
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[6][7][8] The replacement of an ethyl group with a difluoroethyl moiety is a classic example of non-classical bioisosterism, where the groups have a similar size but differ significantly in their electronic properties.
The primary driver for this substitution is often the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[6][9] By replacing the metabolically labile C-H bonds on the alpha-carbon of the ethyl group with C-F bonds, the difluoroethyl group can effectively block a key site of metabolic attack, potentially increasing the compound's half-life and bioavailability.[9][10]
Furthermore, the high electronegativity of fluorine atoms in the difluoroethyl group creates a strong dipole moment and significantly alters the local electronic environment.[6][9] This can have a profound impact on the molecule's acidity or basicity (pKa) and its lipophilicity (logP), which in turn influences its solubility, membrane permeability, and target engagement.[8][9]
Comparative Physicochemical and Metabolic Profiles: A Data-Driven Overview
To illustrate the impact of this bioisosteric replacement, we present hypothetical yet representative experimental data for a pair of model compounds: 2-amino-3-ethylpyrazine and 2-amino-3-(1,1-difluoroethyl)pyrazine.
Table 1: Comparative Physicochemical Properties
| Property | 2-amino-3-ethylpyrazine (Exemplary) | 2-amino-3-(1,1-difluoroethyl)pyrazine (Exemplary) | Rationale for Expected Difference |
| LogP | 1.2 | 1.5 | The introduction of fluorine generally increases lipophilicity, though the effect can be complex and context-dependent.[9][11] |
| pKa (of the pyrazine nitrogen) | 2.5 | 1.8 | The strong electron-withdrawing nature of the difluoroethyl group is expected to decrease the basicity of the pyrazine nitrogens.[6][9] |
Table 2: Comparative In Vitro Metabolic Stability
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (Exemplary) | Intrinsic Clearance (CLint) (µL/min/mg protein) (Exemplary) | Rationale for Expected Difference |
| 2-amino-3-ethylpyrazine | 15 min | 92.4 | The ethyl group is susceptible to oxidative metabolism at the benzylic-like position. |
| 2-amino-3-(1,1-difluoroethyl)pyrazine | > 60 min | < 23.1 | The C-F bonds at the alpha-position block metabolic oxidation, leading to significantly increased stability.[6][12] |
Experimental Workflows and Protocols
To empower researchers to validate these principles within their own discovery programs, we provide detailed experimental protocols for the synthesis of the model compounds and the determination of their key properties.
Synthesis Workflow
The synthesis of the target pyrazine derivatives can be achieved through established synthetic routes. The following diagram illustrates a general workflow.
Caption: General synthetic workflows for ethyl and difluoroethyl pyrazine derivatives.
Protocol 1: Synthesis of 2-amino-3-(1,1-difluoroethyl)pyrazine (Illustrative)
This protocol outlines a potential route starting from a commercially available precursor.
-
Acetylation of 2-aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent (e.g., dichloromethane), add acetyl chloride and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetylaminopyrazine.
-
Friedel-Crafts Acylation: Subject 2-acetylaminopyrazine to Friedel-Crafts acylation conditions with acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., nitrobenzene) to introduce an acetyl group at the 3-position. Subsequent hydrolysis of the acetylamino group will yield 2-amino-3-acetylpyrazine.
-
Difluorination: In a fume hood, dissolve 2-amino-3-acetylpyrazine in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the solution to -78 °C and slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction carefully by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-(1,1-difluoroethyl)pyrazine.
Physicochemical Property Determination Workflow
The following diagram outlines the workflow for determining the lipophilicity (logP) and acidity/basicity (pKa) of the synthesized compounds.
Caption: Workflows for the experimental determination of LogP and pKa.
Protocol 2: Determination of LogP by the Shake-Flask Method[5][13][14]
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol-saturated water.
-
Partitioning: In a screw-cap vial, combine a known volume of the stock solution with a known volume of water-saturated n-octanol.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 3: Determination of pKa by Potentiometric Titration[2][3][6][15]
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
In Vitro Metabolic Stability Workflow
The following diagram illustrates the workflow for assessing the metabolic stability of the compounds using a liver microsome assay.
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Protocol 4: In Vitro Metabolic Stability Assay Using Human Liver Microsomes[4][7][8][10][16]
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a phosphate buffer (pH 7.4) and a solution of the NADPH-regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound stock solution.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
Time Points and Quenching: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.
Conclusion
The bioisosteric replacement of an ethyl group with a difluoroethyl group on a pyrazine core represents a valuable strategy in drug design. This substitution is anticipated to significantly enhance metabolic stability by blocking oxidative metabolism, while also modulating the compound's lipophilicity and basicity. The provided experimental protocols offer a robust framework for synthesizing and evaluating these analogues, enabling researchers to make data-driven decisions in the optimization of their lead compounds. By understanding and applying these principles, medicinal chemists can more effectively navigate the complex challenges of drug discovery and development.
References
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- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Kumar, V., & Sankar, P. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences, 133(1), 1-15.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
- Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (June 2012–present).
- Smaill, J. B., Showalter, H. D. H., & Denny, W. A. (2000). Tyrosine kinase inhibitors. 16. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,2-d]pyrimidines as dual inhibitors of the epidermal growth factor receptor and the c-erbB-2 receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Avdeef, A. (2012).
- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-54.
- Baranczewski, P., Stańczak, A., Sundberg, K., & Grygorenko, O. O. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- Caron, G., Steyaert, G., & Gaillard, P. (2019). The many facets of logP. Pharmaceutical Research, 36(10), 1-13.
- Itoh, T., Maeda, K., Wada, T., Tomimoto, K., & Mase, T. (2002). Efficient synthesis of substituted 2-aminopyrazines: FeCl3-promoted condensation of hydroxyiminoketones with aminoacetonitriles. Tetrahedron Letters, 43(51), 9287-9290.
- Hall, S. A., & Spoerri, P. E. (1940). Syntheses in the Pyrazine Series. II. Preparation and Properties of Aminopyrazine. Journal of the American Chemical Society, 62(3), 664-665.
- Begtrup, M., & Vedso, P. (1995). The preparation of 2-substituted pyrazines. Acta Chemica Scandinavica, 49, 510-515.
- Jida, M., & Al-Tel, T. H. (2009). A facile one-pot synthesis of N-substituted-2-pyrazinecarboxamides. Tetrahedron Letters, 50(17), 1934-1936.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Navigating the intricate landscape of laboratory waste management is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-(1,1-Difluoroethyl)-3-methylpyrazine. As a fluorinated heterocyclic compound, this substance requires specific handling protocols that go beyond general chemical waste procedures. The causality behind each step is explained to empower researchers with the knowledge to manage this and similar chemical entities confidently and safely.
Hazard Assessment and Core Principles
-
Pyrazine Core: Related pyrazine compounds are known to be potential skin and eye irritants.[1][2] Some are also classified as flammable liquids.[3][4]
-
Fluorine Content: The carbon-fluorine bond is exceptionally strong. This stability means the compound is likely to be persistent in the environment.[5] Crucially, improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride.
Therefore, the Core Disposal Principle is to treat 2-(1,1-Difluoroethyl)-3-methylpyrazine unequivocally as Halogenated Organic Waste .[6] This mandates strict segregation from non-halogenated waste streams to ensure it is routed to the appropriate high-temperature incineration facilities equipped with scrubbers to neutralize acidic gases.[6][7]
Personnel Protective Equipment (PPE) and Pre-Disposal Handling
Before handling the compound for disposal, ensure a robust PPE protocol is in place. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Use nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[1]
-
Lab Coat: A standard laboratory coat must be worn to protect from potential splashes.[1]
-
Respiratory Protection: All handling of the waste, including transfers, should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[2]
Contaminated lab coats and disposable PPE should be collected in a dedicated hazardous waste bag and disposed of according to your institution's guidelines for solid hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely moving 2-(1,1-Difluoroethyl)-3-methylpyrazine from active use to final disposal pickup.
Step 1: Waste Segregation at the Source Immediately upon generation, the waste must be classified. As established, this compound is a halogenated organic. It is imperative not to mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexane) or aqueous waste.[6][8][9] Mixing waste streams increases the volume of hazardous waste and can lead to dangerous chemical reactions.[10]
Step 2: Selection of a Compatible Waste Container Collect waste 2-(1,1-Difluoroethyl)-3-methylpyrazine in a dedicated, chemically compatible container.[1]
-
Recommended Materials: High-Density Polyethylene (HDPE) or glass bottles are suitable.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting screw cap.[1]
-
Venting: Do not use a container that is sealed so tightly it could build up pressure if any unforeseen reaction or temperature change occurs, unless a vented cap is specifically approved for that waste stream by your safety office.
Step 3: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[1] The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "2-(1,1-Difluoroethyl)-3-methylpyrazine ". Avoid abbreviations or chemical formulas.
-
An accurate estimation of the concentration and total quantity.
-
The date when the first drop of waste was added to the container.
-
The specific hazards associated with the waste (e.g., "Irritant," "Halogenated Organic").
Step 4: Safe Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9]
-
Segregation: Keep the halogenated waste container physically separated from incompatible materials, particularly acids and bases.[6]
-
Ignition Sources: Store away from heat, sparks, or open flames.[11][12]
Step 5: Arranging for Disposal Once the waste container is full, or if you are approaching the storage time limit set by your institution, arrange for its removal.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on disposal procedures. Contact them to schedule a waste pickup.
-
Documentation: Complete any required waste pickup forms or online requests accurately. This creates a manifest that tracks the waste from your lab to the final disposal facility, a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).
Disposal Pathway Summary
The following table summarizes the critical information for the disposal of 2-(1,1-Difluoroethyl)-3-methylpyrazine.
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of fluorine atoms requires specific high-temperature incineration.[6][7] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against potential skin/eye irritation and chemical splashes.[1] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful vapors.[2] |
| Waste Container | HDPE or Glass Bottle with Screw Cap | Ensures chemical compatibility and prevents leaks.[1] |
| Labeling | "Hazardous Waste", Full Chemical Name, Date, Hazards | Complies with regulations and ensures safe handling by all personnel.[1] |
| Storage | Segregated in a designated SAA with secondary containment | Prevents accidental mixing with incompatible materials and contains spills. |
| Final Disposal Method | High-Temperature Incineration by a licensed facility | Ensures complete destruction of the compound and neutralization of hazardous byproducts.[7] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making proper disposal decisions for this compound.
Caption: Decision workflow for the disposal of 2-(1,1-Difluoroethyl)-3-methylpyrazine.
Emergency Procedures for Spills
In the event of a spill during handling or disposal preparation, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS (of similar compounds) and EHS: Refer to safety data for related pyrazines and immediately contact your EHS office for guidance.[10]
-
Cleanup (if safe): For minor spills inside a fume hood, trained personnel may use a chemical spill kit with appropriate absorbents. Wear full PPE during cleanup.
-
Dispose of Cleanup Material: All contaminated absorbents and PPE must be placed in a sealed container and disposed of as halogenated hazardous waste.[3][13]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-(1,1-Difluoroethyl)-3-methylpyrazine, upholding the highest standards of safety and environmental responsibility.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 6-Fluoro-pyrazine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals.
- Elan Chemical. (2018, July 30). Safety Data Sheet: 2 METHYL THIO 3 METHYL PYRAZINE.
- CPAChem. (2023, January 13). Safety data sheet: Pyrazine.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Pyrazine.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Ethyl-3-Methyl Pyrazine synthetic.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Axxence Aromatic GmbH. (2022, December 15). Safety Data Sheet: NATURAL PYRAZINES MIXTURE No. 10.
- Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural).
- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET: 2-Methylpyrazine.
- University of California, Santa Barbara - Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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OSHA Outreach Courses. (2024, October 4). OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training. Retrieved February 14, 2026, from [Link]
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
